NCX 2121

Pancreatic Cancer Cell Proliferation NO-NSAID

This compound (CAS 301838-28-8, MF C28H30ClN3O9S, MW 620.07) is a covalent hybrid of the NSAID indomethacin and a nitric oxide (NO)-releasing 4-(nitrooxy)butyl moiety, linked via an N-acetyl-D-cysteine thioester bridge. It belongs to the class of COX-Inhibiting Nitric Oxide Donators (CINODs), designed to retain the anti-inflammatory and analgesic potency of the parent NSAID while mitigating its hallmark gastrointestinal (GI) and renal toxicities through the vasodilatory, cytoprotective, and mucosal blood-flow-enhancing actions of locally released NO.

Molecular Formula C28H30ClN3O9S
Molecular Weight 620.1 g/mol
Cat. No. B12371074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNCX 2121
Molecular FormulaC28H30ClN3O9S
Molecular Weight620.1 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)SCC(C(=O)OCCCCO[N+](=O)[O-])NC(=O)C
InChIInChI=1S/C28H30ClN3O9S/c1-17-22(15-26(34)42-16-24(30-18(2)33)28(36)40-12-4-5-13-41-32(37)38)23-14-21(39-3)10-11-25(23)31(17)27(35)19-6-8-20(29)9-7-19/h6-11,14,24H,4-5,12-13,15-16H2,1-3H3,(H,30,33)/t24-/m1/s1
InChIKeyVRJSAIFPCMOTPZ-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

D-Cysteine, N-acetyl-, 4-(nitrooxy)butyl ester, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (NO-Indomethacin / NCX 2121): Baseline Chemistry and NO-Donor Hybrid Class


This compound (CAS 301838-28-8, MF C28H30ClN3O9S, MW 620.07) is a covalent hybrid of the NSAID indomethacin and a nitric oxide (NO)-releasing 4-(nitrooxy)butyl moiety, linked via an N-acetyl-D-cysteine thioester bridge [1]. It belongs to the class of COX-Inhibiting Nitric Oxide Donators (CINODs), designed to retain the anti-inflammatory and analgesic potency of the parent NSAID while mitigating its hallmark gastrointestinal (GI) and renal toxicities through the vasodilatory, cytoprotective, and mucosal blood-flow-enhancing actions of locally released NO . Synonyms include NO-Indomethacin and NCX 2121; it is supplied as a crystalline solid with ≥98% purity for research applications .

Why Indomethacin Alone or Alternative NO-NSAIDs Cannot Replicate the D-Cysteine/Nitrooxybutyl Indomethacin Profile


Procuring indomethacin alone fails to address the well-documented dose-limiting GI ulceration and renal impairment that restrict its chronic use, a liability directly tied to unopposed COX-1 inhibition and topical membrane disruption [1]. Other NO-NSAID hybrids (e.g., NO-naproxen/naproxcinod, NO-aspirin) differ fundamentally in their NSAID pharmacophore, NO-release kinetics, and linker chemistry; these variations yield divergent potency profiles in inflammation, oncology, and cytoprotection that cannot be assumed interchangeable [2]. The specific N-acetyl-D-cysteine thioester linkage in this molecule confers distinct partitioning behavior, enzymatic stability, and intracellular NO delivery that are not recapitulated by simpler ester or amide NO-NSAID constructs, making direct substitution scientifically unjustified without comparative validation in the target assay system [3].

Quantitative Differentiation of NO-Indomethacin (NCX 2121) vs. Indomethacin and Other NO-NSAIDs: Head-to-Head Evidence


Superior Antiproliferative Potency in Pancreatic Cancer Cells: NO-Indomethacin vs. Indomethacin

In a direct head-to-head comparison, NO-indomethacin (NCX 2121) inhibited the growth of human pancreatic cancer PaCa-2 cells with an IC50 of 82 µM after 24 hours, whereas the parent compound indomethacin alone exhibited negligible activity (>1,000 µM) under identical culture conditions [1]. This represents a >12-fold enhancement in potency attributable to the NO-donating moiety, not merely to COX inhibition.

Pancreatic Cancer Cell Proliferation NO-NSAID PaCa-2

Markedly Reduced Gastric Ulcerogenicity In Vivo: NO-Indomethacin (NCX 530) vs. Indomethacin

In an in vivo rat model, oral administration of the NO-indomethacin analog NCX 530 produced significantly fewer gastric lesions than equimolar doses of indomethacin [1]. In a separate study, a combination of oral celecoxib plus intraperitoneal indomethacin caused clear gastric lesion formation, whereas substituting intraperitoneal indomethacin with NCX 530 resulted in no observable gastric damage [2]. In vitro, NCX 530 induced neither necrosis nor apoptosis under conditions where indomethacin clearly induced both [2].

Gastrointestinal Safety Gastric Lesions NSAID Toxicity NO-Donor

Enhanced Suppression of Proinflammatory Mediators: NCX 2121 vs. Indomethacin in Macrophages

In RAW264.7 murine macrophages stimulated with Prevotella intermedia LPS, NCX 2121 (NO-indomethacin) significantly attenuated the production of IL-1β, IL-6, and iNOS-derived NO, and was much more effective than the parental compound indomethacin in reducing these proinflammatory mediators [1]. The effect was mechanistically linked to HO-1 induction and suppression of NF-κB nuclear translocation, a pathway not significantly engaged by indomethacin alone.

Inflammation Macrophages IL-1β IL-6 iNOS Periodontal Disease

Distinct Membrane Interaction Profile: NO-Indomethacin vs. Indomethacin with Phospholipid Bilayers

Biophysical studies using DMPC model membranes revealed that NO-indomethacin and indomethacin exhibit distinct partitioning and localization behaviors. The partitioning of NO-indomethacin was similar to that of charged indomethacin and smaller than that of neutral indomethacin, and its membrane location was not pH-dependent, unlike indomethacin [1]. Notably, at equivalent membrane concentrations, NO-indomethacin induced more pronounced alterations in the biophysical properties of DMPC bilayers than indomethacin, including a decrease in the main phase transition temperature [1].

Membrane Biophysics Gastric Toxicity Phospholipid Bilayer Drug Partitioning

Cytoprotective and Anti-Apoptotic Effects Not Observed with Parent NSAID: NCX 530 vs. Indomethacin

In vitro, NCX 530 (NO-indomethacin) protected cells from celecoxib-induced necrosis and apoptosis, an effect partially suppressed by a guanylate cyclase inhibitor, indicating NO/cGMP pathway involvement [1]. Under identical conditions, indomethacin clearly induced both necrosis and apoptosis [1]. This cytoprotective capacity is a direct consequence of the NO-donor moiety and is not present in the parent NSAID.

Cytoprotection Apoptosis Necrosis Celecoxib Guanylate Cyclase

Optimal Research and Preclinical Application Scenarios for D-Cysteine,N-acetyl-,4-(nitrooxy)butyl ester,1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate (NO-Indomethacin / NCX 2121)


Pancreatic Cancer Xenograft and Cell Line Studies Requiring Sub-100 µM Antiproliferative Activity

Given the >12-fold potency advantage over indomethacin in PaCa-2 cells (IC50 82 µM vs. >1,000 µM), NO-indomethacin is the preferred compound for in vitro and in vivo pancreatic cancer models where indomethacin is ineffective. Its dual COX/NO pharmacology enables exploration of NO-mediated growth inhibition and chemoprevention pathways that are not accessible with indomethacin or alternative NO-NSAIDs with different potency profiles [1].

Chronic Inflammation Models Where NSAID-Induced Gastric Ulceration Is a Confounding Variable

In long-term arthritis, colitis, or periodontal disease models, NO-indomethacin allows sustained anti-inflammatory dosing without the severe gastric lesion formation observed with indomethacin . The compound's reduced GI toxicity, demonstrated in rat gastric mucosa studies, makes it suitable for protocols requiring >7-day NSAID exposure, where indomethacin would necessitate gastroprotective co-therapies or early termination [2].

Mechanistic Studies of NO-Mediated Cytoprotection and cGMP Signaling

NCX 2121/530 uniquely enables the study of NO-dependent cytoprotective pathways (e.g., guanylate cyclase/cGMP) in cells co-treated with pro-apoptotic stimuli such as celecoxib. Unlike indomethacin, which induces apoptosis/necrosis, NO-indomethacin protects against cell death, making it a critical tool for dissecting NSAID toxicity mechanisms and identifying NO-mediated survival signaling [3].

Immunomodulatory Studies Involving NF-κB and HO-1 Pathway Analysis

In macrophage activation models (e.g., LPS-stimulated RAW264.7 cells), NO-indomethacin provides superior suppression of IL-1β, IL-6, and iNOS compared to indomethacin, coupled with HO-1 induction and NF-κB nuclear translocation inhibition [4]. This distinct immunomodulatory fingerprint makes it the compound of choice for host-response studies in periodontitis, sepsis, or chronic inflammatory disease research where broader cytokine suppression is desired.

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